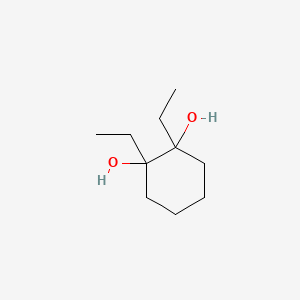

1,2-Diethyl-1,2-cyclohexanediol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56363-86-1 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

1,2-diethylcyclohexane-1,2-diol |

InChI |

InChI=1S/C10H20O2/c1-3-9(11)7-5-6-8-10(9,12)4-2/h11-12H,3-8H2,1-2H3 |

InChI Key |

JJIXKFVINMACKO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1(CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diethyl 1,2 Cyclohexanediol and Analogues

Stereoselective Synthesis Approaches

Controlling the relative and absolute stereochemistry of the two adjacent hydroxyl groups is a central challenge in the synthesis of 1,2-dialkyl-1,2-cyclohexanediols. Chemists have developed numerous stereoselective strategies to address this challenge, yielding specific diastereomers or enantiomers.

Diastereoselective Routes

The formation of 1,2-diols often results in the creation of two adjacent stereocenters, leading to the possibility of syn and anti diastereomers. While methods like the Sharpless asymmetric dihydroxylation (AD) are highly effective for producing syn-1,2-diols from (E)-olefins, the synthesis of the corresponding anti-1,2-diols is often more challenging. acs.orgacs.orglookchem.com This is partly because the required (Z)-olefin precursors are more difficult to obtain and typically exhibit lower enantioselectivity in the AD reaction. acs.orgacs.orglookchem.com

A notable diastereoselective route to anti-1,2-diols involves the proline-catalyzed direct asymmetric aldol (B89426) reaction. acs.orgacs.org In this approach, an unprotected α-hydroxy ketone, such as hydroxyacetone (B41140), is reacted with an aldehyde. For instance, the L-proline catalyzed reaction between hydroxyacetone and cyclohexanecarboxaldehyde (B41370) yields the corresponding anti-diol with high diastereoselectivity and enantioselectivity. acs.orgacs.orglookchem.com This method is significant as it represents a small-molecule catalyzed approach that complements the Sharpless AD for accessing the anti-diol stereochemistry. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanecarboxaldehyde | Hydroxyacetone | L-proline | anti-diol | >20:1 | >99% | acs.orgacs.orglookchem.com |

Catalytic Synthesis Routes

Catalytic methods are central to the efficient and environmentally conscious synthesis of diols. These routes often involve the oxidation of an alkene precursor.

Epoxidation and Subsequent Hydrolysis Strategies

A classic and widely used two-step method for preparing trans-1,2-diols from alkenes involves the epoxidation of the double bond followed by the ring-opening hydrolysis of the resulting epoxide. orgsyn.org

Various catalytic systems have been developed to improve the efficiency and selectivity of this process.

Homogeneous Catalysis : The hydrolysis of epoxides can be effectively carried out in hot water, which can act as both a reactant, solvent, and a mild acid catalyst. organic-chemistry.orgresearchgate.net Heating cyclohexene (B86901) oxide in water can produce trans-1,2-cyclohexanediol (B13532) with high purity and yield. researchgate.net

Heterogeneous Catalysis : Solid acid catalysts, such as zeolites, are also effective for the hydrolysis of epoxides. H-ZSM-5 zeolite has been shown to catalyze the hydrolysis of cyclohexene oxide, affording 1,2-cyclohexanediol (B165007) with high yield and conversion under mild conditions. researchgate.net An advantage of heterogeneous catalysts is their ease of separation and potential for reuse. researchgate.net

One-Pot Syntheses : To streamline the process, one-pot methods have been developed where the epoxidation of the alkene and the hydrolysis of the epoxide occur in the same reaction vessel. A method using a titanium silicate (B1173343) molecular sieve catalyst allows for the direct conversion of cyclohexene to 1,2-cyclohexanediol using aqueous hydrogen peroxide in the presence of an acidic substance. google.com This approach is environmentally friendly and suitable for industrial application. google.com

| Alkene | Reagents/Catalyst | Key Intermediate | Product | Yield | Reference |

| Cyclohexene | H₂O₂ / HCOOH, then NaOH | Cyclohexene oxide | trans-1,2-Cyclohexanediol | 77-90 g (from 82 g cyclohexene) | orgsyn.org |

| Cyclohexene oxide | H-ZSM-5 Zeolite / H₂O | - | 1,2-Cyclohexanediol | 88.6% | researchgate.net |

| Cyclohexene | H₂O₂ / Titanium silicate molecular sieve | in situ epoxide | 1,2-Cyclohexanediol | High | google.com |

| Cyclohexene oxide | Hot Water (120 °C) | - | trans-1,2-Cyclohexanediol | 100% | researchgate.net |

Metal-Catalyzed Epoxidation

The epoxidation of alkenes can be efficiently catalyzed by various transition metal complexes. researchgate.netchemrxiv.org These catalysts activate an oxygen source, typically a peroxide, to facilitate the transfer of an oxygen atom to the double bond of the alkene. For the synthesis of 1,2-diethyl-1,2-epoxycyclohexane, the precursor to 1,2-diethyl-1,2-cyclohexanediol, a variety of metal catalysts can be employed.

The general mechanism involves the formation of a metal-peroxo species which then acts as the electrophilic oxygen transfer agent to the nucleophilic double bond of 1,2-diethylcyclohexene. The choice of metal catalyst and reaction conditions can influence the yield and selectivity of the epoxidation reaction.

Table 1: Examples of Metal-Catalyzed Epoxidation of Cyclohexene Derivatives

| Catalyst System | Oxidant | Substrate | Epoxide Yield (%) | Reference |

| Molybdenum-based | Alkyl hydroperoxide | Cyclohexene | High | researchgate.net |

| Tungsten-based | Hydrogen peroxide | Cyclohexene | High | researchgate.net |

| Vanadium-based | Hydrogen peroxide | Cyclohexene | High | researchgate.net |

| Titanium-based | Alkyl hydroperoxide | Cyclohexene | High | researchgate.net |

| Cobalt-based | Oxygen | Cyclohexene | Moderate | researchgate.net |

Zeolite-Catalyzed Hydrolysis

Once the epoxide, 1,2-diethyl-1,2-epoxycyclohexane, is formed, it must be hydrolyzed to yield the desired this compound. This ring-opening reaction can be catalyzed by both acids and bases. Zeolites, with their porous structures and acidic sites, are effective heterogeneous catalysts for the hydrolysis of epoxides. researchgate.netresearchgate.net

The mechanism of zeolite-catalyzed hydrolysis involves the protonation of the epoxide oxygen by a Brønsted acid site within the zeolite framework. This protonation activates the epoxide ring, making it more susceptible to nucleophilic attack by a water molecule. The attack occurs from the backside, leading to the formation of a trans-diol. The use of zeolites offers advantages such as ease of separation and reusability of the catalyst. researchgate.net

In a study on the hydrolysis of cyclohexene oxide, H-ZSM-5 and H-Beta zeolites were investigated. H-ZSM-5 was found to be a suitable catalyst, affording a high yield of trans-1,2-cyclohexanediol. researchgate.net

Table 2: Zeolite-Catalyzed Hydrolysis of Cyclohexene Oxide

| Zeolite Catalyst | Substrate Conversion (%) | Diol Selectivity (%) | Diol Yield (%) | Reference |

| H-ZSM-5 | 96.2 | >92 | 88.6 | researchgate.net |

| H-Beta | High | 63 | - | researchgate.net |

Note: This data is for the hydrolysis of unsubstituted cyclohexene oxide, serving as an analogue for 1,2-diethyl-1,2-epoxycyclohexane.

Direct Dihydroxylation of Cyclohexene Derivatives

Direct dihydroxylation methods offer a more direct route to vicinal diols from alkenes, avoiding the isolation of the intermediate epoxide. These methods can be tailored to produce either syn- or anti-diols depending on the reagents used. chemistrysteps.com

Peroxy Acid Oxidations

For the synthesis of trans-1,2-diethyl-1,2-cyclohexanediol, 1,2-diethylcyclohexene would be treated with a peroxy acid in the presence of water. The reaction with peroxyformic acid, generated in situ from formic acid and hydrogen peroxide, is a well-established procedure for the hydroxylation of cyclohexene. chemrxiv.orgnumberanalytics.com

Table 3: Peroxy Acid Dihydroxylation of Cyclohexene

| Reagent System | Substrate | Product | Yield (%) | Reference |

| Formic acid / H₂O₂ | Cyclohexene | trans-1,2-Cyclohexanediol | 82 | numberanalytics.com |

Note: This data is for the dihydroxylation of unsubstituted cyclohexene.

Osmium Tetroxide-Catalyzed Dihydroxylation

The use of osmium tetroxide (OsO₄) is a highly effective method for the syn-dihydroxylation of alkenes, leading to the formation of cis-vicinal diols. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. libretexts.org This intermediate is then cleaved to yield the cis-diol.

Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant. masterorganicchemistry.com Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. orgsyn.org

The reaction of 1,2-diethylcyclohexene with catalytic OsO₄ and a co-oxidant would be expected to yield cis-1,2-diethyl-1,2-cyclohexanediol.

Table 4: Osmium Tetroxide-Catalyzed Dihydroxylation of Alkenes

| Alkene | Co-oxidant | Diol Product | Yield (%) | Stereochemistry | Reference |

| Cyclohexene | NMO | cis-1,2-Cyclohexanediol | High | syn | orgsyn.org |

| 1-Octene | NMO | 1,2-Octanediol | High | syn | orgsyn.org |

Note: Specific yield data for 1,2-diethylcyclohexene was not found in the searched literature.

Green Chemistry Approaches in Dihydroxylation

In recent years, there has been a focus on developing more environmentally friendly methods for dihydroxylation. nih.gov These "green" approaches often utilize less toxic reagents and catalysts, and milder reaction conditions. One such approach is the use of hydrogen peroxide as the oxidant in combination with a suitable catalyst.

For example, the dihydroxylation of alkenes can be achieved using a combination of hydrogen peroxide and formic acid, which generates peroxyformic acid in situ. chemrxiv.org This method can be performed without the need for heavy metal catalysts. Another green approach involves the use of reusable solid acid catalysts, such as zeolites, for the hydrolysis of epoxides, as mentioned previously. researchgate.net

The development of catalytic systems that can efficiently use benign oxidants like H₂O₂ for the direct dihydroxylation of substituted cyclohexenes like 1,2-diethylcyclohexene is an active area of research.

Dehydrogenative Coupling Reactions

An alternative synthetic route to 1,2-diols that does not start from an alkene is the pinacol (B44631) coupling reaction. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction involves the reductive coupling of two carbonyl compounds, such as ketones or aldehydes, to form a 1,2-diol. For the synthesis of this compound, the starting material would be 1,2-diethyl-1,2-cyclohexanedione.

The pinacol coupling is typically mediated by a reducing agent, which can be a metal such as magnesium, samarium(II) iodide, or titanium complexes. numberanalytics.comorganic-chemistry.org The reaction proceeds through a radical mechanism where single electron transfer to the carbonyl groups generates ketyl radical anions. These radicals then couple to form a di-alkoxide intermediate, which upon protonation yields the 1,2-diol.

This methodology is particularly useful for the synthesis of symmetrically substituted 1,2-diols. The stereochemistry of the product can be influenced by the reaction conditions and the nature of the substrate and reducing agent.

Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and environmental compatibility. For the synthesis of chiral diols like this compound, biocatalytic methods are particularly valuable.

Glycerol (B35011) Dehydrogenase-Catalyzed Reductions

Glycerol dehydrogenase (GDH) is an NAD(P)(H)-dependent oxidoreductase that has demonstrated utility in the synthesis of chiral compounds. harvard.edu This enzyme catalyzes the interconversion of glycerol and dihydroxyacetone and can be employed for the enantioselective reduction of α-hydroxy ketones to produce optically active 1,2-diols. harvard.edu For instance, GDH has been successfully used to reduce 1-hydroxy-2-propanone and 1-hydroxy-2-butanone to the corresponding (R)-1,2-diols with high enantiomeric excess (95-98% ee). harvard.edu

The synthetic utility of GDH stems from its distinct substrate specificity compared to other alcohol dehydrogenases. harvard.edu While product inhibition can be a limitation in the oxidative direction, the reductive pathway is a practical approach for generating chiral diols. harvard.edu In the context of this compound, a hypothetical enzymatic reduction could start from 1,2-diethyl-2-hydroxycyclohexan-1-one. The GDH-catalyzed reduction of the carbonyl group would yield the desired vicinal diol. The stereochemical outcome of this reduction would be governed by the specific GDH enzyme used. Recent structural studies on GDH have provided insights into its octameric structure, which appears to enhance catalytic activity by maintaining the substrate and cofactor in an optimal configuration for the reaction. nih.gov

Table 1: Examples of Glycerol Dehydrogenase-Catalyzed Reductions

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-Hydroxy-2-propanone | GDH (from Enterobacter aerogenes or Cellulomonas sp.) | (R)-1,2-Propanediol | 95-98% |

| 1-Hydroxy-2-butanone | GDH (from Enterobacter aerogenes or Cellulomonas sp.) | (R)-1,2-Butanediol | 95-98% |

Data sourced from multiple studies on GDH-catalyzed reactions. harvard.edu

Regioselective Enzymatic Transformations

Regioselectivity, the ability to control the site of a chemical transformation in a molecule with multiple reactive sites, is a hallmark of enzymatic catalysis. researchgate.netmdpi.com While direct regioselective synthesis of this compound via a single enzymatic step is not prominently documented, related regioselective enzymatic transformations highlight the potential of such approaches. For example, the regioselective acylation of vicinal diols in steroids has been achieved using enzymes, demonstrating the ability to differentiate between hydroxyl groups in close proximity. mdpi.com

Furthermore, chemoenzymatic strategies, which combine enzymatic and chemical steps, have been employed to synthesize complex molecules with high regioselectivity. researchgate.net The Diels-Alder reaction, a powerful tool for forming cyclohexene rings, can be catalyzed by artificial enzymes, offering excellent control over a reaction's regio- and stereoselectivity. researchgate.net Such a chemoenzymatic approach could potentially be used to construct a diethyl-substituted cyclohexene precursor with the desired substitution pattern, which could then be converted to this compound.

Table 2: Examples of Regioselective Enzymatic Transformations

| Substrate Type | Enzyme Class | Transformation | Significance |

|---|---|---|---|

| Steroidal Vicinal Diols | Lipase | Acylation | Differentiates between hydroxyl groups for selective protection/modification. mdpi.com |

| Dienes and Dienophiles | Artificial Diels-Alderase | Cycloaddition | Forms substituted cyclohexenes with high regioselectivity. researchgate.net |

| Flavonoids | O-methyltransferase (FOMT) | Methylation | Selectively methylates specific hydroxyl groups on the flavonoid scaffold. mdpi.com |

Oxidative Biotransformations

Oxidative biotransformations represent a green alternative for the synthesis of diols. Dioxygenase enzymes, found in various bacteria, can catalyze the cis-dihydroxylation of aromatic and olefinic compounds. psu.edu This process involves the direct addition of two hydroxyl groups across a double bond, typically with high stereospecificity. For instance, bacteria like Pseudomonas putida can oxidize benzene (B151609) to 1,2-dihydroxy-1,2-dihydrobenzene (benzene cis-glycol). psu.edu

This methodology could be applied to a precursor like 1,2-diethylcyclohexene. A suitable microorganism or its isolated dioxygenase enzyme could potentially oxidize the double bond to yield cis-1,2-Diethyl-1,2-cyclohexanediol. The regioselectivity and stereoselectivity of such a biotransformation would depend on the specific enzyme system employed. psu.edu One-pot multi-step biocatalytic processes have also been developed for the synthesis of optically active α-aryl vicinal diols, combining oxidation, hydroxymethylation, and reduction steps. researchgate.net

Synthetic Utility of Precursors

Conventional chemical synthesis provides robust and well-established routes to 1,2-disubstituted-1,2-cyclohexanediols from readily available precursors.

From Substituted Cyclohexenes

Substituted cyclohexenes are common starting materials for the synthesis of the corresponding cyclohexanediols. orgsyn.orgresearchgate.net The synthesis of trans-1,2-cyclohexanediol from cyclohexene is a classic example. One common method involves the epoxidation of the cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. The anti-addition of the hydroxyl groups during the ring-opening of the epoxide leads to the trans-diol. chemistry-online.comyoutube.com For example, reacting cyclohexene with performic acid, generated in situ from formic acid and hydrogen peroxide, yields the trans-diol after hydrolysis. orgsyn.orgoc-praktikum.de

Alternatively, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which would lead to the cis-diol. quora.com Therefore, starting from 1,2-diethylcyclohexene, one could synthesize either the cis- or trans-isomer of this compound by selecting the appropriate dihydroxylation agent.

Table 3: Synthesis of Cyclohexanediols from Cyclohexene

| Reagent(s) | Intermediate | Product Stereochemistry | Reference |

|---|

From Substituted Cyclohexanones/Ketones

Substituted cyclohexanones or the corresponding α-hydroxy ketones are also valuable precursors for 1,2-cyclohexanediols. The reduction of an α-hydroxy ketone, such as 2-hydroxycyclohexanone, can yield the 1,2-diol. wikipedia.org This reduction can be accomplished using various chemical reducing agents.

Furthermore, the oxidative cleavage of cyclohexanediol derivatives to form dicarboxylic acids has been studied, indicating that the reverse reaction, i.e., the formation of diols from dicarbonyl compounds, is a plausible synthetic route. nih.govresearchgate.net For the synthesis of this compound, a potential precursor would be 1,2-diethylcyclohexane-1,2-dione. The reduction of this diketone would furnish the desired diol. The choice of reducing agent and reaction conditions would influence the stereochemical outcome of the product.

Stereochemical Investigations

Isomerism in 1,2-Cyclohexanediol (B165007) Systems (cis- and trans-isomers)

Like other 1,2-disubstituted cyclohexanes, 1,2-diethyl-1,2-cyclohexanediol exists as cis and trans diastereomers. In the cis-isomer, the two hydroxyl groups (and consequently the two ethyl groups) are on the same side of the cyclohexane (B81311) ring. In the trans-isomer, they are on opposite sides. These geometric isomers are not interconvertible through bond rotation and exhibit distinct physical and chemical properties.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the cis-isomer of a 1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in one chair conformation. A ring flip results in the axial substituent becoming equatorial and the equatorial substituent becoming axial. In the case of cis-1,2-diethyl-1,2-cyclohexanediol, this ring flip would lead to two energetically similar conformers, as in each case one ethyl and one hydroxyl group would be axial and the other equatorial.

For the trans-isomer, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is generally significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain. libretexts.org

| Isomer | Substituent Orientation in Chair Conformation | Relative Stability |

| cis-1,2-Diethyl-1,2-cyclohexanediol | Axial-Equatorial / Equatorial-Axial | The two conformers are of similar energy. |

| trans-1,2-Diethyl-1,2-cyclohexanediol | Diequatorial | More stable due to minimized steric strain. |

| trans-1,2-Diethyl-1,2-cyclohexanediol | Diaxial | Less stable due to significant 1,3-diaxial interactions. |

Enantiomeric Forms and Chiral Recognition

The presence of two chiral centers in this compound leads to the existence of enantiomers. The trans-isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-diethyl-1,2-cyclohexanediol and (1S,2S)-1,2-diethyl-1,2-cyclohexanediol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The cis-isomer, while having two chiral centers, is a meso compound if the substituents on C1 and C2 are identical. However, in this compound, the substituents at C1 and C2 are a hydroxyl and an ethyl group. Due to the presence of these four different groups attached to the chiral centers, the cis-isomer is also chiral and exists as a pair of enantiomers: (1R,2S)-1,2-diethyl-1,2-cyclohexanediol and (1S,2R)-1,2-diethyl-1,2-cyclohexanediol.

The recognition and separation of these enantiomers, a process known as chiral resolution, is crucial in many applications, particularly in pharmacology. Chiral recognition often involves the use of a chiral resolving agent that reacts with the enantiomers to form diastereomers, which have different physical properties and can be separated. For instance, studies on the kinetic resolution of cyclohexane-1,2-diols have utilized chiral tetrapeptides for stereoselective acylation. nih.gov In such a process, one enantiomer reacts faster with the chiral reagent, allowing for its separation from the slower-reacting enantiomer. nih.gov

Diastereomeric Relationships and Separations

The cis and trans isomers of this compound are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties, such as melting points, boiling points, and solubilities. This difference in physical properties allows for their separation by conventional laboratory techniques like crystallization or chromatography. wikipedia.org

The separation of diastereomers is a fundamental step in obtaining stereochemically pure compounds. For example, in the case of substituted cyclohexanediols, diastereomeric derivatives can be formed by reacting the diol with a chiral acid. These diastereomeric esters can then be separated by methods such as high-performance liquid chromatography (HPLC).

A common method for the resolution of racemic trans-1,2-cyclohexanediol (B13532) involves the formation of diastereomeric cocrystals with tartaric acid. acs.orgresearchgate.net The tartaric acid selectively forms a crystal with one of the enantiomers, which can then be separated. acs.orgresearchgate.net A similar principle could be applied to the resolution of trans-1,2-diethyl-1,2-cyclohexanediol.

Conformational Analysis of Substituted Cyclohexanediols

The conformational preferences of substituted cyclohexanediols are determined by a balance of steric and electronic effects. The chair conformation is the most stable, and substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance from 1,3-diaxial interactions. wikipedia.org

For trans-1,2-diethyl-1,2-cyclohexanediol, the diequatorial conformer is significantly more stable than the diaxial conformer. In the diequatorial conformation, both the ethyl and hydroxyl groups on C1 and C2 are in equatorial positions. In the less stable diaxial conformer, these groups are in axial positions, leading to significant steric strain.

In cis-1,2-diethyl-1,2-cyclohexanediol, one set of substituents (e.g., ethyl and hydroxyl on C1) is axial while the other set on C2 is equatorial. A ring flip reverses these positions. The relative energies of these two chair conformers will depend on the A-values of the ethyl and hydroxyl groups. The A-value is a measure of the steric strain associated with an axial substituent. Generally, the conformer with the larger group in the equatorial position is favored.

Furthermore, intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformational equilibrium, particularly in the cis-isomer and the diaxial conformer of the trans-isomer. researchgate.net This interaction can stabilize conformations that might otherwise be considered less favorable due to steric factors.

| Conformer | Key Interactions | Expected Relative Energy |

| trans (diequatorial) | Gauche interactions between substituents. | Lowest energy |

| trans (diaxial) | 1,3-diaxial interactions. | Highest energy |

| cis (ax-eq/eq-ax) | 1,3-diaxial interactions, potential for intramolecular hydrogen bonding. | Intermediate energy |

Influence of Substituents on Stereochemical Outcome

The nature of the substituents on the cyclohexane ring plays a critical role in determining the stereochemical outcome of reactions. The size and electronic properties of the substituents can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one stereoisomer over another.

In the synthesis of this compound, for instance, the dihydroxylation of 1,2-diethylcyclohexene would lead to the cis-diol, as the reagent would typically add to the less hindered face of the double bond. Conversely, the epoxidation of 1,2-diethylcyclohexene followed by ring-opening would generally yield the trans-diol.

The steric bulk of the ethyl groups compared to smaller groups like methyl can have a pronounced effect on the conformational equilibrium. Larger alkyl groups have a stronger preference for the equatorial position to avoid more severe 1,3-diaxial interactions. This increased steric demand can also influence the approach of reagents in subsequent reactions, thereby directing the stereochemical outcome. For example, in reactions involving the hydroxyl groups, the accessibility of these groups will be dictated by their axial or equatorial orientation, which is in turn influenced by the bulky ethyl groups.

Catalytic Applications of 1,2 Diethyl 1,2 Cyclohexanediol Derivatives

Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Derivatives of the 1,2-cyclohexanediol (B165007) framework, particularly the analogous 1,2-diaminocyclohexane, are highly effective as chiral ligands. When coordinated to a metal center, the rigid, C₂-symmetric backbone of these ligands creates a well-defined chiral environment that forces a reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.

The catalytic asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and other bioactive molecules. nih.govwikipedia.org Ligands derived from the chiral 1,2-cyclohexane scaffold have proven highly effective in this area.

For instance, a series of chiral tetradentate ligands based on (R,R)-1,2-diaminocyclohexane have been successfully used in manganese(I)-catalyzed asymmetric hydrogenation of various ketones. nih.gov These reactions exhibit good activity and enantioselectivity, producing chiral alcohols with up to 85% enantiomeric excess (ee). nih.gov The catalyst, formed in situ or as an isolated complex, efficiently transfers hydrogen to the ketone, with the ligand's stereochemistry dictating the facial selectivity of the reduction. nih.gov Density Functional Theory (DFT) calculations have shown that the stereochemical outcome is largely governed by steric repulsion between the substrate and the ligand, which favors one transition state over the other. nih.gov

The formation of carbon-carbon bonds is the foundation of organic synthesis, and performing this enantioselectively allows for the construction of complex molecular architectures. The aldol (B89426) reaction, which unites two carbonyl compounds to form a β-hydroxy carbonyl product, is a paramount example. nih.govwikipedia.org Direct catalytic asymmetric aldol reactions have been developed using both metal-based catalysts and organocatalysts, where chiral ligands or catalysts create the necessary stereochemical environment. nih.gov

Proline and its derivatives have been identified as effective organocatalysts for direct asymmetric aldol reactions, including those involving cyclic 1,2-diketones like 1,2-cyclohexanedione (B122817). researchgate.net Furthermore, chiral ligands derived from scaffolds like 1,2-cyclohexanediol can be used with metal catalysts to achieve high stereoselectivity. In these reactions, the catalyst activates the donor ketone to form a chiral enolate, which then adds to the acceptor aldehyde. The ligand's structure shields one face of the enolate, directing the aldehyde to the opposite face and thereby controlling the absolute stereochemistry of the two newly formed stereocenters. nih.govlookchem.com

Chiral Auxiliaries in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. williams.edu After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Diols like 1,2-cyclohexanediol are excellent chiral auxiliaries as they can readily form chiral ketals or acetals with carbonyl compounds.

Diastereoselective alkylation is a robust method for creating chiral centers. Chiral auxiliaries, such as those derived from amino alcohols (e.g., Evans oxazolidinones), are frequently used for this purpose. williams.eduresearchgate.net The principle involves attaching the auxiliary to a carboxylic acid derivative, forming an acylated product. This substrate is then deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a rigid, chelated enolate. youtube.com

The bulky part of the chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less sterically hindered face. williams.eduyoutube.com This process results in the formation of one diastereomer in high preference over the other. The auxiliary is then cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched α-alkylated product and recover the auxiliary. williams.eduyoutube.com This method provides a predictable and highly selective route to chiral carboxylic acids, alcohols, and aldehydes.

The precise control offered by chiral auxiliaries is critical in the multi-step synthesis of complex molecules like natural products and pharmaceuticals. The 1,2-diol unit is a frequent structural motif in many biologically active compounds, including polyketides and carbohydrates. lookchem.com

Methods that use chiral auxiliaries derived from scaffolds like 1,2-cyclohexanediol enable the reliable construction of these key stereochemical fragments. For example, the use of such auxiliaries can provide access to optically active α-branched β-keto esters, which can be further converted into α,α-disubstituted amino acids. Moreover, 1,2-cyclohexanediol itself serves as an important intermediate in the synthesis of certain pharmaceutical compounds, such as the antifungal agent fluconazole. The ability to build specific stereocenters with high fidelity is essential for achieving the final target molecule with the correct biological activity.

Role as a Building Block in Polymer Chemistry

Beyond its use in asymmetric catalysis, 1,2-cyclohexanediol serves as a valuable monomer in polymer science. cymitquimica.comresearchgate.net As a diol, it can participate in step-growth polymerization reactions with difunctional comonomers. For instance, it can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes.

The incorporation of the rigid cyclohexane (B81311) ring into the polymer backbone imparts specific properties to the resulting material. This structural feature can enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of the polymer compared to analogous polymers made from linear, aliphatic diols. These modified properties make such polymers suitable for a range of applications, from engineering plastics to specialized biomaterials. cymitquimica.com

Advanced Analytical Methodologies in Research on 1,2 Diethyl 1,2 Cyclohexanediol

Spectroscopic Techniques for Structure and Stereochemistry Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure and stereochemistry of 1,2-Diethyl-1,2-cyclohexanediol by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and relative stereochemistry (cis/trans) of diol isomers. Both ¹H and ¹³C NMR spectra provide information based on the chemical environment of each nucleus. For instance, in the parent compound trans-1,2-cyclohexanediol (B13532), the two hydroxyl-bearing carbons (C1, C2) are equivalent, as are the other pairs of carbons (C3/C6 and C4/C5), leading to a simple ¹³C NMR spectrum with only three signals. The cis isomer, having a different symmetry, would present a distinct spectral pattern.

While standard NMR can distinguish diastereomers, it cannot differentiate between enantiomers. To establish the absolute configuration or enantiomeric purity, chiral derivatizing agents (CDAs) are often employed. researchgate.net Reagents like α-methoxy-α-phenylacetic acid (MPA) can be reacted with the diol to form diastereomeric esters. researchgate.net These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for their quantification and, in many cases, the assignment of absolute configuration by comparing the spectra. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for trans-1,2-cyclohexanediol This table illustrates the type of data obtained for a related compound, which serves as a model for analyzing this compound.

| Peak Assignment | Chemical Shift (ppm) | Multiplicity | Corresponding Protons |

| A | 3.33 | Multiplet | Protons on C1 and C2 (CH-OH) |

| B | 1.95 | Multiplet | Axial protons on C3 and C6 |

| C | 1.69 | Multiplet | Equatorial protons on C3 and C6 |

| D | 1.56 - 1.00 | Multiplet | Protons on C4 and C5 |

| Source: Adapted from ChemicalBook data for trans-1,2-cyclohexanediol. chemicalbook.com |

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying this compound and monitoring its presence in a reaction mixture. In electron ionization (EI) MS, the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak. Key fragmentation pathways would likely include the loss of water (M-18), the loss of an ethyl group (M-29), and cleavage of the cyclohexane (B81311) ring. By monitoring the ion currents corresponding to the product's characteristic fragments, researchers can track the progress of a synthesis in real time.

Table 2: Major Mass Spectrum Peaks for the Parent Compound 1,2-Cyclohexanediol (B165007) (Electron Ionization) This data for a simpler diol illustrates the fragmentation patterns used for identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 70 | 99.9 | C₅H₁₀⁺ |

| 55 | 63.0 | C₄H₇⁺ |

| 41 | 62.1 | C₃H₅⁺ |

| 42 | 59.8 | C₃H₆⁺ |

| 69 | 44.3 | C₅H₉⁺ |

| Source: Adapted from Mass Spectrometry Society of Japan data. nih.gov |

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific isomers of this compound.

Gas Chromatography (GC) is highly effective for monitoring the progress of reactions that produce or consume volatile compounds like diols. youtube.comthieme.de A small aliquot of the reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. youtube.com

At the start of a reaction, the chromatogram would show a large peak for the starting materials and little to no peak for the product. As the reaction proceeds, periodic sampling and analysis would show the reactant peaks diminishing while the product peak, corresponding to this compound, grows in area. youtube.com This allows for the determination of reaction completion and can also reveal the formation of any byproducts. For separating stereoisomers, specialized chiral GC columns are often necessary. sigmaaldrich.com

Table 3: Example GC Conditions for Separation of Diol Enantiomers Illustrative parameters based on the analysis of trans-1,2-cyclohexanediol enantiomers.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Astec® CHIRALDEX™ B-PH) |

| Oven Temperature | 120 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Carrier Gas | Helium |

| Source: Adapted from Sigma-Aldrich analysis of trans-1,2-cyclohexanediol. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity or enantiomeric excess (ee) of chiral molecules like this compound. Two primary strategies are employed: direct and indirect separation. mdpi.com

Direct separation uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as separate peaks. mdpi.com The relative area of the two peaks gives a direct measure of the enantiomeric purity. mdpi.com

Indirect separation involves pre-column derivatization of the enantiomeric diol mixture with a single enantiomer of a chiral derivatizing agent. mdpi.comnih.gov This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) HPLC column. mdpi.com This method is robust and avoids the higher cost of chiral columns. nih.gov

Calorimetric Methods for Thermodynamic Studies of Isomerism

Calorimetric techniques measure heat changes associated with physical transitions or chemical reactions, providing valuable thermodynamic data about the stability of different isomers.

Research on 1,2-cyclohexanediol isomers has demonstrated the power of these methods. uc.pt Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study thermal events like melting and phase transitions. uc.ptuc.pt The cis and trans isomers of 1,2-cyclohexanediol, for example, exhibit different melting points and can undergo different phase transitions upon heating and cooling. uc.pt Bomb calorimetry can be used to determine the standard enthalpy of formation, providing a fundamental measure of the relative stability of the isomers in their crystalline state. core.ac.uk Such studies on this compound would reveal how the addition of the ethyl groups influences the intermolecular forces and crystal packing, thereby affecting the thermodynamic properties of its stereoisomers.

Table 4: Thermodynamic Properties of cis- and trans-1,2-Cyclohexanediol Isomers This table provides an example of how thermodynamic data can differentiate between isomers.

| Property | cis-1,2-cyclohexanediol | trans-1,2-cyclohexanediol | Technique |

| Melting Point | ~75 °C (may show complex behavior) | ~107 °C (stable form) | DTA / Microscopy |

| Enthalpy of Formation (crystal) | Data determined experimentally | Data determined experimentally | Bomb Calorimetry |

| Phase Transitions | Multiple solid-solid transitions observed on cooling | Single fusion process for stable form | DTA / DSC |

| Source: Adapted from studies on 1,2-cyclohexanediol isomers. uc.ptuc.ptcore.ac.uk |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. For a chiral molecule like this compound, which possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring, X-ray crystallography can provide precise information on the spatial arrangement of the ethyl and hydroxyl groups, thus establishing its absolute stereochemistry.

The fundamental principle behind using X-ray crystallography for absolute configuration determination lies in the phenomenon of anomalous dispersion. nih.gov When X-rays interact with electrons of an atom, particularly heavier atoms, a small phase shift occurs. This effect leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute structure of the crystal, and thus the absolute configuration of the enantiomerically pure molecule within it, can be determined. orgsyn.org

The process begins with the growth of a suitable single crystal of an enantiomerically pure sample of this compound. This can often be a challenging step, as many organic molecules, including diols, may resist crystallization. Should direct crystallization prove difficult, co-crystallization with a chiral auxiliary or a molecule capable of forming strong hydrogen bonds can be employed to induce the formation of high-quality crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected. The crystallographic data, including the unit cell dimensions, space group, and the intensities of the reflections, are then processed. The structure is solved and refined to yield a model of the molecule's atomic positions.

A critical parameter in the determination of the absolute configuration is the Flack parameter. nih.gov This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to one suggests that the inverted structure is the correct one.

While no specific published X-ray crystallographic study for the absolute configuration determination of this compound is available in the searched literature, studies on analogous compounds like trans-1,2-cyclohexanediol have been conducted. nih.gov For such vicinal diols, X-ray crystallography would definitively establish the cis or trans relationship between the hydroxyl groups and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). In the case of the trans isomers of this compound, which are chiral, X-ray crystallography would be the ultimate tool to assign the (1R,2R) or (1S,2S) configuration.

Research Findings on Analogous Compounds

While specific crystallographic data for this compound is not present in the surveyed literature, the principles of its determination can be understood from studies on similar structures. For instance, the crystal structure of trans-1,2-cyclohexanediol has been determined, providing a benchmark for understanding the solid-state conformation of such diols. nih.gov Research on the stereoselective synthesis of various vicinal diols on cyclohexane rings often relies on X-ray crystallography as the definitive proof of the stereochemical outcome of the reactions. rsc.org These studies confirm the power of this technique to elucidate the precise spatial arrangement of substituents on the cyclohexane core, which is essential for understanding reaction mechanisms and for the application of these compounds in areas like asymmetric synthesis.

Crystallographic Data for Analogous Compound: trans-1,2-Cyclohexanediol

The following table presents crystallographic data for the related compound, trans-1,2-cyclohexanediol, as an illustrative example of the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

| Compound | trans-1,2-Cyclohexanediol |

| Molecular Formula | C₆H₁₂O₂ |

| CCDC Number | 650647 nih.gov |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 8.934 |

| Unit Cell b (Å) | 7.398 |

| Unit Cell c (Å) | 9.776 |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | 108.99 |

| Unit Cell γ (°) | 90 |

| Volume (ų) | 609.9 |

| Z | 4 |

This data is for the analogous compound trans-1,2-cyclohexanediol and is provided for illustrative purposes. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures, energies, and properties. For 1,2-diethyl-1,2-cyclohexanediol, DFT calculations would be instrumental in understanding its fundamental chemical behavior.

Thermodynamic Analysis of Reactions

While no specific thermodynamic data for reactions involving this compound were found, studies on the dehydrogenation of the parent 1,2-cyclohexanediol (B165007) have utilized DFT to compute reaction enthalpies and Gibbs free energies. Such analyses help in predicting the feasibility and spontaneity of chemical transformations under various conditions. A similar approach for the diethyl derivative would be crucial in assessing its stability and potential reaction pathways, such as oxidation or esterification.

Transition State Modeling for Reaction Pathways

The elucidation of reaction mechanisms hinges on the identification and characterization of transition states. DFT is a powerful tool for modeling these high-energy intermediates. For this compound, transition state modeling could illuminate the mechanistic details of its formation, such as the stereoselective dihydroxylation of a precursor alkene, or its subsequent reactions. Understanding the energy barriers associated with these pathways is key to optimizing reaction conditions and predicting product distributions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. While no MD studies have been published specifically for this compound, the conformational analysis of cyclohexane (B81311) and its derivatives is a well-established area of research where MD has been successfully applied.

Simulations would be invaluable for exploring the complex conformational landscape of the this compound ring system, including chair-boat interconversions and the orientation of the ethyl and hydroxyl groups. This would be particularly important for understanding how the bulky diethyl groups influence the stability of different conformers and the dynamics of the cyclohexane ring.

Quantum Chemical Studies of Intermolecular Interactions

The behavior of this compound in condensed phases is governed by its intermolecular interactions. Quantum chemical methods can be employed to study the nature and strength of these interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules. For the parent 1,2-cyclohexanediol, such studies have provided detailed information on self-association patterns. A similar analysis for the diethyl derivative would be critical for understanding its physical properties, including boiling point, solubility, and crystal packing.

Prediction of Spectroscopic Properties (e.g., NMR, IR) to Aid Characterization

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for the identification and characterization of new compounds. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of this compound. While basic computed properties are available from databases like PubChem, detailed predicted spectra based on high-level calculations are currently absent from the literature.

Table of Computed Properties for this compound (Data sourced from public chemical databases and are typically the result of automated computational predictions)

| Property | Value | Source |

| Molecular Formula | C10H20O2 | PubChem |

| Molecular Weight | 172.26 g/mol | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 172.146329876 | PubChem |

| Monoisotopic Mass | 172.146329876 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 140 | PubChem |

Biological Interactions and Transformations Excluding Clinical/toxicological Studies

Enzymatic Biotransformations as Substrates

As a vicinal diol, 1,2-Diethyl-1,2-cyclohexanediol is a potential substrate for various enzymatic transformations. The primary enzymatic reactions involving diols are oxidations, often catalyzed by dehydrogenases or oxidases.

Research on other cyclic diols has demonstrated that enzymes like dihydrodiol dehydrogenase can catalyze the oxidation of trans-dihydrodiols of polycyclic aromatic hydrocarbons to their corresponding catechols. nih.gov While this compound is not an aromatic dihydrodiol, the presence of the vicinal diol functionality suggests it could be a substrate for similar oxidoreductases. The oxidation of one of the tertiary hydroxyl groups would lead to the formation of an α-hydroxy ketone. Studies on the oxidation of vicinal diols have shown that such transformations can be achieved using various catalytic systems, including those involving manganese. nih.gov The stereochemistry of the diol (cis or trans) can significantly influence the rate and selectivity of these enzymatic reactions. researchgate.net

Furthermore, cytochrome P450 enzymes, a major family of enzymes involved in the metabolism of foreign compounds, are known to catalyze the oxidation of alcohols. nih.govtufts.edu It is plausible that cytochrome P450 could act on this compound, potentially leading to the formation of more polar metabolites through the oxidation of the ethyl groups or further hydroxylation of the cyclohexane (B81311) ring.

Table 1: Potential Enzymatic Biotransformations of this compound

| Enzyme Class | Potential Reaction | Putative Product |

| Alcohol Dehydrogenase | Oxidation of a hydroxyl group | 1-Ethyl-2-hydroxy-2-ethyl-cyclohexan-1-one |

| Cytochrome P450 | Hydroxylation of ethyl group | 1-(1-hydroxyethyl)-2-ethyl-1,2-cyclohexanediol |

| Cytochrome P450 | Hydroxylation of cyclohexane ring | 1,2-Diethyl-cyclohexane-1,2,x-triol |

Note: The products listed are hypothetical and based on known enzymatic activities on similar substrates.

Metabolic Pathways in Model Systems

The metabolism of foreign compounds (xenobiotics) in organisms typically proceeds in two phases to increase their water solubility and facilitate their excretion. wikipedia.orgwikipedia.orgmhmedical.commhmedical.com While specific metabolic studies on this compound are not available, a hypothetical metabolic pathway can be proposed based on its structure.

Phase I Metabolism: Phase I reactions introduce or expose functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. mhmedical.commhmedical.com For this compound, the primary sites for Phase I metabolism would likely be the ethyl groups and the cyclohexane ring. Cytochrome P450 enzymes are central to Phase I metabolism and are known to hydroxylate aliphatic side chains and alicyclic rings. nih.govmhmedical.comyoutube.com Therefore, it is anticipated that these enzymes could oxidize one or both of the ethyl groups or introduce additional hydroxyl groups onto the cyclohexane ring. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the xenobiotic or its Phase I metabolite with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to further increase water solubility. wikipedia.orgnih.govnumberanalytics.com The two hydroxyl groups of this compound are prime candidates for conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are common pathways for the metabolism of compounds containing hydroxyl groups. nih.govdrughunter.com The resulting glucuronide or sulfate conjugates would be significantly more hydrophilic and readily eliminated from the body.

Table 2: Hypothetical Metabolic Pathway of this compound

| Phase | Reaction | Enzyme Family | Potential Metabolite |

| Phase I | Hydroxylation of ethyl group | Cytochrome P450 | 1-(1-hydroxyethyl)-2-ethyl-1,2-cyclohexanediol |

| Phase I | Hydroxylation of cyclohexane ring | Cytochrome P450 | 1,2-Diethyl-cyclohexane-1,2,x-triol |

| Phase II | Glucuronidation of hydroxyl group | UDP-glucuronosyltransferases (UGTs) | This compound glucuronide |

| Phase II | Sulfation of hydroxyl group | Sulfotransferases (SULTs) | This compound sulfate |

Note: This table presents a hypothetical pathway as direct metabolic studies on this compound are lacking.

Fundamental Biological Chemistry of Diol-Containing Molecules

The vicinal diol moiety is a key functional group that dictates much of the fundamental biological chemistry of molecules like this compound. Vicinal diols can participate in hydrogen bonding, both as donors and acceptors, which can influence their solubility, conformation, and interactions with biological macromolecules such as proteins and enzymes. psu.edu

The carbon-carbon bond between the two hydroxyl-bearing carbons can be susceptible to oxidative cleavage under certain biological conditions, a reaction known as glycol cleavage. rsc.org This would lead to the opening of the cyclohexane ring and the formation of dicarboxylic acids. nih.gov

Applications in Chemical Biology Research

While there is no documented use of this compound as a chemical probe, its structure suggests potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. nih.govresearchgate.net

The diol functionality of this compound could serve as a scaffold for the attachment of reporter groups, such as fluorescent dyes or affinity tags. rsc.orgrsc.org For instance, one of the hydroxyl groups could be derivatized with a fluorescent moiety, while the other could be modified to include a reactive group for covalent attachment to a target protein. The cyclohexane ring provides a rigid framework that can be used to control the spatial orientation of these appended functional groups. The synthesis of functionalized cyclohexadiene-trans-diols from simple starting materials has been demonstrated, highlighting the feasibility of creating such probes. nih.gov

Furthermore, diol-containing molecules can be designed as enzyme inhibitors or as tools to study enzyme mechanisms. The vicinal diol motif is found in many natural products and pharmacologically active compounds. nih.govnih.gov By modifying the ethyl groups or other positions on the cyclohexane ring, it might be possible to design derivatives of this compound that selectively interact with specific enzymes or receptors.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of vicinal diols, particularly tertiary diols like 1,2-Diethyl-1,2-cyclohexanediol, is a cornerstone of organic chemistry. youtube.comlibretexts.org However, traditional methods often rely on harsh reagents or produce significant waste. Future research is poised to address these challenges by focusing on more sustainable and efficient synthetic strategies.

One promising area is the advancement of catalytic dihydroxylation of the corresponding alkene, 1,2-diethylcyclohexene. While osmium tetroxide is a highly effective reagent for syn-dihydroxylation, its toxicity and cost are significant drawbacks. libretexts.orgyoutube.com Future work will likely focus on developing catalytic systems that use trace amounts of osmium or alternative, less hazardous metals. libretexts.org Furthermore, the use of co-oxidants like hydrogen peroxide in aqueous media presents a greener alternative to traditional stoichiometric oxidants. rsc.org

Another avenue of exploration is the direct oxidation of olefins in the presence of dioxygen, a truly sustainable oxidant. rsc.org Research into platinum-catalyzed oxidation of alkenes in aqueous solutions to form 1,2-diols is an emerging field that could be applied to the synthesis of this compound. rsc.org

Moreover, non-catalytic, solvent-free conditions are being explored for similar transformations. mdpi.com For instance, the mono-O-allylation of diols has been achieved with excellent yield under solvent-free conditions using solid sodium hydroxide, suggesting that similar green methodologies could be adapted for the synthesis of this compound precursors. mdpi.com The development of one-pot epoxidation-nucleophilic opening sequences also presents a facile route to vicinal diols. acs.org

Finally, the diastereoselective synthesis of vicinal tertiary diols is a significant challenge. acs.org Future research will likely focus on the development of novel chiral catalysts and methodologies, such as the use of lanthanide salts to mediate the addition of organometallic reagents to keto-alcohols, to control the stereochemistry of the final product. acs.org

Table 1: Comparison of Synthetic Routes for Vicinal Diols

| Method | Reagents/Catalysts | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|---|

| Osmium Tetroxide Dihydroxylation | OsO₄, NMO | High stereoselectivity (syn-addition) | Toxic, expensive | Established but needs greener alternatives |

| Catalytic Oxidation | Pt, O₂, H₂O | Sustainable oxidant (dioxygen) | May require specific catalyst development | High potential for a green synthesis |

| Solvent-Free Synthesis | Solid NaOH | Environmentally friendly, high yield | May not be universally applicable | Promising for precursor synthesis |

| One-Pot Epoxidation-Opening | m-CPBA, nucleophile | Facile, one-pot procedure | May generate stoichiometric waste | Efficient route to the diol |

| Diastereoselective Addition | LaCl₃·2LiCl, Organometallic reagents | High diastereoselectivity | Requires specific precursors | Key for controlling stereoisomers |

Exploration of New Catalytic Applications

The two hydroxyl groups of this compound, positioned in a vicinal and sterically defined manner, make it an intriguing candidate for applications in catalysis. The development of organocatalysts for the selective functionalization of diols is a rapidly growing field, and this compound could serve as a chiral ligand or a scaffold for new catalysts. rsc.orgrsc.org

Borinic acid catalysts, for example, have been shown to be effective in the regioselective functionalization of vicinal diols. rsc.org The cis-conformation of the hydroxyl groups in one of the diastereomers of this compound could facilitate the formation of a stable five-membered borinate ring, enabling selective reactions at one of the hydroxyl groups. rsc.org

Furthermore, chiral organic catalysts that utilize reversible covalent bonding have been used to achieve site-selective functionalization of diols, even allowing for the functionalization of a less reactive secondary alcohol in the presence of a primary one. nih.gov This principle could be extended to differentiate between the two tertiary hydroxyl groups of this compound, opening up possibilities for asymmetric catalysis.

The development of bifunctional catalysts, where one part of the molecule binds to the diol and another part catalyzes a specific reaction, is another promising direction. nih.gov This approach could be used to design catalysts for a wide range of transformations, from asymmetric synthesis to polymerization.

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. nih.gov Future research will undoubtedly leverage advanced computational modeling to explore its conformational landscape, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be used to investigate the conformational behavior of the cyclohexane (B81311) ring and the relative orientations of the diethyl and hydroxyl groups. eurekaselect.comresearchgate.net This understanding is crucial for predicting the stereochemical outcome of reactions and for designing catalysts that can selectively bind to a specific conformer. eurekaselect.comresearchgate.netacs.org

Computational studies can also be used to rationalize the reactivity differences between various reagents and catalysts in the synthesis and functionalization of the diol. acs.org By modeling reaction pathways and transition states, researchers can gain insights into the mechanisms of these reactions and design more efficient and selective processes. nih.govacs.org

Furthermore, virtual screening of potential catalysts and substrates can be performed using computational methods, accelerating the discovery of new applications for this compound. nih.gov This in silico approach can save significant time and resources compared to traditional experimental screening.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Focus | Potential Insights |

|---|---|---|

| DFT Calculations | Conformational analysis | Understanding the stability of different chair and boat conformations. |

| NBO Analysis | Stereoelectronic effects | Elucidating the influence of orbital interactions on reactivity. eurekaselect.comresearchgate.net |

| Molecular Dynamics | Solvation and aggregation | Simulating the behavior of the diol in different solvent environments. |

| QM/MM Simulations | Enzyme and catalyst interactions | Modeling the binding of the diol to active sites. |

| Virtual Screening | Discovery of new applications | Identifying potential uses in catalysis or materials science. |

Investigation of Emerging Biological Interaction Mechanisms

While the biological activity of this compound itself has not been extensively studied, related structures, such as cyclohexane-1,3-dione derivatives and other diols, have shown a range of biological effects, including antibacterial, antifungal, and antitumor activities. nih.govnih.govmdpi.commdpi.comresearchgate.net This suggests that this compound and its derivatives could be a starting point for the development of new therapeutic agents.

Future research should focus on screening this compound and its derivatives for a wide range of biological activities. The presence of two hydroxyl groups and a lipophilic cyclohexane core provides a unique combination of features that could lead to interesting biological interactions. The synthesis of libraries of related compounds with varying substituents on the cyclohexane ring would be a valuable strategy for structure-activity relationship (SAR) studies. mdpi.com

For example, hydrazone derivatives of cyclohexane-1,3-diones have been investigated as potential anti-diabetic and antibacterial agents. nih.gov Similar derivatization of this compound could lead to novel bioactive molecules. Furthermore, the synthesis of 1,3-dioxolanes from diols has yielded compounds with significant antibacterial and antifungal properties. nih.gov

Expanding the Scope of Derivatization and Functionalization

The two hydroxyl groups of this compound are ripe for derivatization and functionalization, opening the door to a wide range of new molecules with tailored properties. nih.gov Future research in this area will likely focus on selective functionalization, allowing for the independent modification of each hydroxyl group.

The selective oxidation of one of the hydroxyl groups to a ketone would provide access to α-hydroxy ketones, which are valuable building blocks in organic synthesis. rsc.org Organocatalytic methods for the selective oxidation of vicinal diols are being developed and could be applied here. rsc.org

Furthermore, the conversion of the diol to its corresponding epoxide would create a highly reactive intermediate that can be opened with a variety of nucleophiles to introduce new functional groups. acs.org The development of methods for the regioselective and stereoselective opening of such epoxides would be a significant advance.

The derivatization of the hydroxyl groups to form esters, ethers, or other functional groups can be used to tune the physical and chemical properties of the molecule. nih.gov For example, the incorporation of this diol into polymers could lead to new materials with interesting thermal or mechanical properties. The use of diols in the synthesis of polyesters and polyurethanes is well-established, and the unique stereochemistry of this compound could impart novel characteristics to these polymers. youtube.com The derivatization of vicinal diols on polymer scaffolds has also been shown to be a viable strategy for creating functional materials. mdpi.com

Q & A

Q. What are the key synthetic routes for 1,2-diethyl-1,2-cyclohexanediol, and how do reaction conditions influence isomer selectivity?

The synthesis of vicinal diols like 1,2-cyclohexanediol derivatives often involves epoxide hydrolysis or catalytic oxidation. For example, cis-1,2-cyclohexanediol can be synthesized via acid-catalyzed hydrolysis of cyclohexene oxide, while trans-1,2-cyclohexanediol is produced using alkaline xenon trioxide-mediated oxidation of cyclohexene . Diethyl substitution likely requires alkylation steps post-diol formation, where steric and electronic factors influence isomer ratios. Reaction conditions such as pH (acidic vs. alkaline), temperature (e.g., 50°C vs. room temperature), and catalyst choice (e.g., Ru-based catalysts for racemization) critically affect stereochemical outcomes .

Q. How can researchers distinguish between cis- and trans-1,2-diethyl-1,2-cyclohexanediol isomers experimentally?

Stereochemical differentiation relies on:

- NMR Spectroscopy : Coupling constants () between vicinal hydroxyl protons differ significantly (cis: ; trans: ) .

- X-ray Crystallography : Crystal packing patterns reveal axial/equatorial hydroxyl orientations. For example, cis-1,2-cyclohexanediol derivatives form coordination polymers in chiral space groups (e.g., ), while trans isomers adopt non-centrosymmetric arrangements .

- Chromatography : Chiral HPLC columns can resolve enantiomers if asymmetric centers are present .

Q. What are the thermodynamic and kinetic stability profiles of this compound isomers?

Trans isomers are generally more thermodynamically stable due to reduced steric strain between substituents. However, cis isomers may dominate kinetically under specific conditions (e.g., low-temperature hydrolysis). Stability studies using differential scanning calorimetry (DSC) or computational methods (DFT calculations) are recommended to quantify energy barriers for interconversion .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis, and what structural features enhance catalytic activity?

In Cu-catalyzed systems, cis-1,2-cyclohexanediol acts as a bidentate O-donor ligand, forming stable chelates that increase catalyst turnover. The diethyl groups may enhance electron-donating effects or steric shielding, improving selectivity in cross-coupling reactions. Comparative studies show cis isomers outperform trans analogs or ethylene glycol due to optimized bite angles and rigidity .

Q. What experimental strategies resolve contradictions in oxidation rate data between cis- and trans-1,2-cyclohexanediol derivatives?

Contradictory oxidation rates (e.g., cis oxidizes faster than trans in xenon trioxide systems ) can arise from:

- Mechanistic Pathways : cis diols may undergo faster ligand exchange with metal centers, forming reactive intermediates.

- Steric Effects : Diethyl groups in 1,2-diethyl derivatives could hinder or facilitate access to oxidizing agents.

Controlled quenching experiments (e.g., KI addition to trap intermediates) and kinetic isotope effects (KIE) studies are critical for elucidating rate-determining steps .

Q. How do microreactor systems improve the synthesis of trans-1,2-cyclohexanediol derivatives compared to batch reactors?

Continuous-flow microreactors enable:

- Higher Throughput : 3× increased reagent concentration without side reactions.

- Enhanced Safety : Exothermic steps (e.g., epoxidation) are controlled via rapid heat dissipation.

- Purer Products : Reduced formation of colored byproducts (common in batch systems) due to precise residence time control .

Methodological Recommendations

- Stereochemical Analysis : Combine NMR, X-ray crystallography, and computational modeling to resolve ambiguities in diastereomer assignments .

- Catalytic Optimization : Screen Ru, Cu, or Pd catalysts with varying diethyl substitution to balance activity and selectivity .

- Environmental Fate Studies : Use EPA analog search strategies (e.g., 1,2-hexanediol data) to predict biodegradation pathways and ecotoxicology profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.